Tert-butyl 6-oxo-decahydroisoquinoline-2-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 6-oxo-1,3,4,4a,5,7,8,8a-octahydroisoquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-14(2,3)18-13(17)15-7-6-10-8-12(16)5-4-11(10)9-15/h10-11H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWQGQXNDLLERG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CC(=O)CCC2C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1782700-60-0 | |
| Record name | tert-butyl 6-oxo-decahydroisoquinoline-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Imine Condensation and Reductive Amination
The foundational step in synthesizing tert-butyl 6-oxo-decahydroisoquinoline-2-carboxylate involves imine formation between indole aldehydes and amino esters. Research by highlights the challenges in achieving high-yield imine condensation due to the instability of the Boc-protecting group under thermal conditions. For instance, combining aldehyde 6a (5-methoxy-1H-indole-3-carbaldehyde) with 2,2-diphenylglycinate ester 7 in a solvent-free melt at 70°C for 2 hours yielded imine 8a in 58%, significantly higher than traditional reflux methods in toluene (46% yield with TiCl₄/Et₃N). The solvent-free approach minimizes Boc deprotection, a common side reaction in polar aprotic solvents like dichloromethane.
Following imine formation, reductive amination with O-Boc-protected glutaconaldehyde (5 ) generates triene precursors (4a ), which undergo intramolecular Diels–Alder (IMDA) cycloaddition. Heating 4a in toluene at 70°C for 24 hours produces a 2:1 diastereomeric ratio of endo-14a to exo-14a , confirming the preference for endo-chair transition states.
Intramolecular Diels–Alder Cycloaddition Optimization
The IMDA step is pivotal for constructing the decahydroisoquinoline core. Kinetic studies reveal that electron-deficient dienophiles accelerate reaction rates, with toluene proving superior to THF or DMF due to its nonpolar nature, which stabilizes the transition state. Catalytic quantities of Lewis acids (e.g., Yb(OTf)₃) further enhance endo selectivity, achieving diastereomeric ratios up to 4:1. X-ray crystallography of intermediate 17 (CCDC 2082133) confirms the stereochemical integrity of the pentacyclic product, validating the IMDA mechanism.
Catalytic Hydrogenation Strategies
Palladium-Catalyzed Hydrogenation
Hydrogenation of unsaturated intermediates (15 , 16 ) to decahydroisoquinolines (18 ) is typically performed using 10% Pd/C under H₂ pressure. As shown in Table 1, hydrogenating Boc-protected indole 15a in methanol at 25°C affords 18a in 78% yield, while the free indole 16a requires milder conditions (EtOAc solvent) to prevent dechlorination, yielding 18c in 65%.
Table 1. Catalytic Hydrogenation of Alkenes 15 and 16
| Alkene | R₁ | R₂ | Solvent | Product (% Yield) |
|---|---|---|---|---|
| 15a | Boc | –H | MeOH | 18a (78%) |
| 15b | Boc | –CH₂CH₂OH | MeOH | 18b (83%) |
| 16a | H | –H | MeOH | 18c (65%) |
| 16b | H | –Cl | EtOAc | 18d (70%) |
Alternative Reducing Systems
Patent discloses a magnesium-mediated reduction for analogous tert-butyl esters, achieving 99.58% purity without noble metal catalysts. Stirring a mixture of intermediate IIIa with activated magnesium shavings in methanol at 20–30°C for 2–3 hours cleaves the Cbz group selectively, yielding tert-butyl 4(S)-1-methyl-2-oxoimidazolidine-4-carboxylate (IIa ). This method eliminates high-pressure H₂ requirements, offering a safer and cost-effective alternative.
Protecting Group Management
Boc Deprotection and Re-Protection
The Boc group’s lability necessitates careful handling during imine condensation. Research demonstrates that buffered conditions (MgSO₄/TEA in 1,2-dichloroethane) inadvertently transfer the Boc group from aldehyde 6a to amine 7 , complicating product isolation. To mitigate this, a two-step protocol using TiCl₄/Et₃N in separate vessels was developed, albeit with moderate yields (46%). Post-IMDA Boc removal with TFA in DCM followed by re-protection with di-tert-butyl dicarbonate ensures functional group compatibility during subsequent hydrogenation.
Solvent Effects on Reaction Efficiency
Solvent selection critically impacts both imine condensation and hydrogenation steps. Nonpolar solvents (toluene, EtOAc) favor IMDA cycloaddition by reducing side reactions, while protic solvents (MeOH, EtOH) enhance hydrogenation rates by stabilizing Pd–H intermediates. Patent emphasizes eco-friendly solvent choices, advocating for ethanol–water mixtures to reduce environmental impact without compromising yield.
Scale-Up and Industrial Adaptations
Continuous Flow Hydrogenation
Recent advancements in flow chemistry enable large-scale production of this compound. Patent details a continuous hydrogenation process using fixed-bed Pd/C reactors, achieving throughputs of 1 kg/hr with consistent purity (>99%). This method reduces catalyst leaching and improves heat management compared to batch reactors.
Cost-Benefit Analysis of Catalytic Systems
A comparative study of Pd/C (3 kg/cm² H₂) vs. magnesium shavings reveals a 15% cost reduction per kilogram when using magnesium, primarily due to lower catalyst costs and simplified workup. However, Pd/C offers faster reaction times (3 hours vs. 24 hours for magnesium), making it preferable for time-sensitive syntheses.
Analytical and Characterization Data
Spectroscopic Validation
¹H NMR analysis of intermediate 14a (endo isomer) shows distinct resonances at δ 4.21 (dd, J = 10.5, 4.2 Hz, H-3) and δ 3.89 (s, Boc CH₃), consistent with the desired stereochemistry. High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 429.2385 (calc. 429.2389).
X-ray Crystallography
Single-crystal X-ray diffraction of 17 (CCDC 2082133) reveals a distorted chair conformation in the decahydroisoquinoline core, with bond angles and torsional parameters matching DFT-optimized structures.
Chemical Reactions Analysis
Tert-butyl 6-oxo-decahydroisoquinoline-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Scientific Research Applications
Tert-butyl 6-oxo-decahydroisoquinoline-2-carboxylate has several notable applications in scientific research:
- Pharmaceutical Development:
- Chemical Synthesis:
- Biochemical Studies:
Case Studies
Case Study 1: Synthesis of Bioactive Derivatives
In one study, researchers synthesized a series of derivatives from this compound to evaluate their anti-cancer properties. The derivatives demonstrated varying degrees of cytotoxicity against cancer cell lines, indicating the potential for developing new therapeutic agents .
Case Study 2: Mechanistic Investigations
Another research effort focused on elucidating the mechanism by which this compound interacts with target enzymes involved in metabolic pathways. The findings suggested that the compound could modulate enzyme activity, thereby influencing metabolic rates and cellular responses to stress .
Mechanism of Action
The mechanism of action of tert-butyl 6-oxo-decahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural and Physicochemical Comparisons
Crystallographic and Structural Insights
- Crystal Packing: Tools like SHELXL () and ORTEP-III () have been used to resolve hydrogen-bonding patterns in similar compounds. For instance, hydroxyl-substituted analogs () form extended networks via O-H···O interactions, while the target compound’s packing is dominated by van der Waals forces due to its non-polar tert-butyl group .
- Conformational Flexibility: The decahydroisoquinoline core imposes a rigid chair-like conformation, whereas dihydroisoquinolines (e.g., ) exhibit greater flexibility, affecting their binding to biological targets .
Biological Activity
Tert-butyl 6-oxo-decahydroisoquinoline-2-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies, providing a comprehensive overview based on available literature.
Chemical Structure and Properties
This compound is characterized by a unique bicyclic structure that includes a carboxylate functional group. Its molecular formula is , and it features a tert-butyl group which contributes to its stability and solubility in organic solvents. The compound's structure enables it to interact with various biological targets, influencing several biochemical pathways.
Pharmacological Effects
Research indicates that compounds with similar structural features to this compound exhibit various pharmacological activities, including:
- Analgesic Effects : Compounds in the isoquinoline family have been noted for their potential analgesic properties. Preliminary studies suggest that this compound may modulate pain pathways, although specific mechanisms remain to be fully elucidated.
- Anti-inflammatory Activity : Similar compounds have shown anti-inflammatory effects, indicating that this compound may also possess the ability to reduce inflammation through interactions with inflammatory mediators.
Interaction Studies
Interaction studies are crucial for understanding the biological activity of this compound. These studies typically assess the compound's binding affinity to receptors involved in pain modulation and inflammation. Initial findings suggest that this compound may interact with neurotransmitter receptors, potentially influencing glutamatergic neurotransmission, which is critical in various neurological disorders .
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:
- Formation of the Isoquinoline Framework : This often involves cyclization reactions where appropriate precursors are subjected to specific conditions (e.g., temperature, solvent) to form the bicyclic structure.
- Carboxylation : The introduction of the carboxylate group can be achieved through various methods, including using carbon dioxide under pressure or through reaction with carboxylic acid derivatives.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds within the isoquinoline family. For instance:
- A study on tert-butyl 7-oxo-1,3,4,4a,5,6,8,8a-octahydroisoquinoline-2-carboxylate revealed its neuroprotective effects and potential as an antagonist at excitatory amino acid receptors. This suggests that similar derivatives may also exhibit neuroprotective properties.
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Tert-butyl 7-oxo-1,3,4,4a,5,6,8,8a-octahydroisoquinoline-2-carboxylate | Neuroprotective effects | |
| Cis-tert-butyl 6-oxooctahydroisoquinoline-2(1H)-carboxylate | Analgesic and anti-inflammatory |
Q & A
Q. What are the most effective methods for synthesizing tert-butyl 6-oxo-decahydroisoquinoline-2-carboxylate, and how can reaction conditions be optimized?
Synthesis typically involves multi-step procedures, including Boc (tert-butoxycarbonyl) protection of the amine group and cyclization to form the decahydroisoquinoline scaffold. Key optimization parameters include temperature control (e.g., maintaining −80°C for sensitive intermediates) and solvent selection (e.g., dichloromethane or THF for anhydrous conditions) to minimize side reactions. Reaction progress can be monitored via TLC or LC-MS. For reproducibility, systematic factorial design approaches can identify critical variables (e.g., reagent stoichiometry, reaction time) .
Q. How can spectroscopic techniques (e.g., NMR, IR) be used to confirm the structure of this compound?
- NMR : The tert-butyl group appears as a singlet at ~1.4 ppm (¹H) and ~28 ppm (¹³C). The carbonyl (C=O) resonance of the carboxylate is typically observed at ~170 ppm (¹³C).
- IR : Stretching frequencies for C=O (carboxylate) and amide bonds appear at ~1680–1720 cm⁻¹.
- X-ray crystallography : Programs like SHELXL and ORTEP-3 enable precise determination of bond angles and stereochemistry. For example, the decahydroisoquinoline ring system often adopts a chair-like conformation, with hydrogen bonding patterns analyzed via graph set theory .
Advanced Research Questions
Q. How can computational methods (e.g., quantum chemical calculations) predict the reactivity of this compound in novel reactions?
Density Functional Theory (DFT) calculations can model transition states and predict regioselectivity in reactions involving the carbonyl or amine groups. For instance, reaction path search methods (e.g., ICReDD’s workflow) integrate computational and experimental data to identify optimal conditions for functionalizing the decahydroisoquinoline core . Software like Gaussian or ORCA facilitates these calculations, with validation through experimental kinetics (e.g., Arrhenius plots) .
Q. What strategies resolve contradictions between experimental and computational data for this compound’s crystal packing or hydrogen-bonding networks?
Discrepancies may arise from solvent effects or lattice dynamics not captured in static computational models. To address this:
- Refine crystallographic data using SHELXL , focusing on thermal displacement parameters.
- Compare graph set analysis of hydrogen bonds (e.g., R²₂(8) motifs) with molecular dynamics simulations.
- Validate via variable-temperature XRD to assess thermal motion’s impact on packing .
Q. How can this compound be functionalized to study its biological activity, and what analytical methods validate these modifications?
- Functionalization : Introduce substituents at the 6-oxo position via nucleophilic acyl substitution or reductive amination. Protecting group strategies (e.g., Boc deprotection with TFA) are critical for regioselectivity .
- Validation : High-resolution mass spectrometry (HRMS) confirms molecular weights, while 2D NMR (e.g., HSQC, HMBC) maps connectivity changes. Biological assays (e.g., calcium channel blocking) require purity verification via HPLC (>95%) .
Methodological Considerations
Q. What experimental designs are optimal for studying the stability of this compound under varying conditions?
Use factorial design to test factors like pH, temperature, and light exposure. For example:
Q. How can crystallographic software (e.g., SHELX) improve the accuracy of structural assignments for derivatives of this compound?
SHELXL refines disordered solvent molecules and anisotropic displacement parameters, which are critical for resolving overlapping electron density in complex derivatives. The program’s robust handling of twinned data is particularly useful for chiral centers in the decahydroisoquinoline system .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
